(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid
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Overview
Description
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid is a chemical compound belonging to the class of piperazine derivatives. Piperazines are a group of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two oxo groups and a propyl substituent on the piperazine ring, as well as an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted piperazine derivative with an acetic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid moiety under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or amides .
Scientific Research Applications
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another piperazine derivative with a benzyl substituent instead of a propyl group.
2-(5-(carboxymethyl)-3,6-dioxo-piperazin-2-yl)acetic acid: A similar compound with a carboxymethyl group.
Uniqueness
(3,6-Dioxo-5-propylpiperazin-2-yl)acetic acid is unique due to its specific substituents and functional groups, which confer distinct chemical and biological properties. Its propyl group and acetic acid moiety make it a versatile intermediate for various synthetic applications, and its potential biological activities set it apart from other piperazine derivatives .
Properties
CAS No. |
397847-77-7 |
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Molecular Formula |
C9H14N2O4 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(3,6-dioxo-5-propylpiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H14N2O4/c1-2-3-5-8(14)11-6(4-7(12)13)9(15)10-5/h5-6H,2-4H2,1H3,(H,10,15)(H,11,14)(H,12,13) |
InChI Key |
BJVSVUZNSQAXST-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
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